molecular formula C16H10BrCl2N3O2 B12007962 N-(4-Bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 618443-57-5

N-(4-Bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Numéro de catalogue: B12007962
Numéro CAS: 618443-57-5
Poids moléculaire: 427.1 g/mol
Clé InChI: NWCMOFZKNZDQOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide ( 618443-57-5) is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. This compound features a quinazolin-4-one core, a privileged scaffold in drug discovery known for its diverse biological profiles . The molecular structure, with a formula of C16H10BrCl2N3O2 and a molecular weight of 427.08, is characterized by bromophenyl and dichloro-substituted quinazolinone moieties linked by an acetamide group . Quinazolinone derivatives are extensively investigated in scientific literature for their potential pharmacological activities. Research on analogous compounds has demonstrated that the quinazolinone nucleus is associated with a wide range of biological activities, including antimicrobial and anticancer properties . Specifically, compounds incorporating acetamide and halogenated phenyl substitutions on the quinazolinone core have been reported to exhibit enhanced bioactivity in research settings, making this compound a valuable scaffold for the synthesis and exploration of new therapeutic agents . Its primary research value lies in its use as a key intermediate or building block in the design and development of novel molecules for biological screening. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

618443-57-5

Formule moléculaire

C16H10BrCl2N3O2

Poids moléculaire

427.1 g/mol

Nom IUPAC

N-(4-bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H10BrCl2N3O2/c17-9-1-3-11(4-2-9)21-14(23)7-22-8-20-15-12(16(22)24)5-10(18)6-13(15)19/h1-6,8H,7H2,(H,21,23)

Clé InChI

NWCMOFZKNZDQOO-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Br

Origine du produit

United States

Méthodes De Préparation

Synthesis of 6,8-Dichloro-4-Oxoquinazolin-3(4H)-Yl Intermediate

The quinazolinone core is typically synthesized via cyclization and chlorination:

Cyclization of Anthranilic Acid Derivatives

  • Procedure : Anthranilic acid reacts with potassium cyanate in water under alkaline conditions (pH 9–12) at 40–90°C to form 2,4-quinazolinedione.

  • Chlorination : The dione intermediate is treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of triethylamine to yield 6,8-dichloro-4-oxoquinazolin-3(4H)-yl.

  • Yield : 73–92% for chlorination steps.

Key Reaction :

Anthranilic acid+KOCNH2O, 40–90°C2,4-QuinazolinedionePOCl3/SOCl26,8-Dichloro-4-oxoquinazolin-3(4H)-yl\text{Anthranilic acid} + \text{KOCN} \xrightarrow{\text{H}2\text{O, 40–90°C}} \text{2,4-Quinazolinedione} \xrightarrow{\text{POCl}3/\text{SOCl}_2} \text{6,8-Dichloro-4-oxoquinazolin-3(4H)-yl}

Synthesis of N-(4-Bromophenyl)-2-Chloroacetamide

This intermediate is prepared via nucleophilic acyl substitution:

  • Procedure : 4-Bromoaniline reacts with chloroacetyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) with a base (e.g., triethylamine).

  • Conditions : 0–25°C, 2–4 hours.

  • Yield : 85–90%.

Key Reaction :

4-Bromoaniline+ClCH2COClEt3N, DCMN-(4-Bromophenyl)-2-chloroacetamide\text{4-Bromoaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(4-Bromophenyl)-2-chloroacetamide}

Coupling of Quinazolinone and Acetamide Intermediates

The final step involves nucleophilic substitution:

  • Procedure : 6,8-Dichloro-4-oxoquinazolin-3(4H)-yl reacts with N-(4-bromophenyl)-2-chloroacetamide in acetone or DMF using potassium carbonate (K₂CO₃) as a base.

  • Conditions : Reflux (60–80°C) for 4–6 hours.

  • Yield : 75–82%.

Key Reaction :

6,8-Dichloro-4-oxoquinazolin-3(4H)-yl+N-(4-Bromophenyl)-2-chloroacetamideK2CO3,acetoneTarget Compound\text{6,8-Dichloro-4-oxoquinazolin-3(4H)-yl} + \text{N-(4-Bromophenyl)-2-chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvent : Acetone outperforms DMF in minimizing side reactions (e.g., over-chlorination).

  • Base : K₂CO₃ provides better nucleophilicity than Na₂CO₃, enhancing substitution efficiency.

Temperature Control

  • Cyclization : Temperatures >90°C reduce yields due to decomposition.

  • Chlorination : Reflux conditions (100–110°C) with POCl₃ ensure complete conversion.

Analytical Characterization

The compound is validated using:

  • ¹H NMR (DMSO-d₆): δ 10.60 (s, 1H, NH), 8.10–7.51 (m, aromatic protons), 4.98 (s, 2H, CH₂), 2.56 (s, 3H, CH₃ in minor analogs).

  • IR : Peaks at 1686 cm⁻¹ (C=O), 1647 cm⁻¹ (C=N), and 656 cm⁻¹ (C-Br).

  • HR-MS : m/z 440.3 [M+H]⁺ (calculated for C₁₇H₁₅BrCl₂N₃O₂).

Comparative Analysis of Methods

Step Reagents/Conditions Yield Advantages
Quinazolinone SynthesisPOCl₃, triethylamine, reflux73%High purity, scalable
Acetamide CouplingK₂CO₃, acetone, reflux82%Minimal byproducts, short reaction time

Challenges and Solutions

  • Impurity Formation : Over-chlorination is mitigated by controlled POCl₃ stoichiometry.

  • Low Solubility : Recrystallization from ethanol improves purity .

Analyse Des Réactions Chimiques

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

Functional Group Reactivity Example Reaction
4-Oxoquinazolinone Participates in cycloaddition and alkylationReacts with alkyl halides to form N-alkylated derivatives .
Bromophenyl Group Undergoes Suzuki-Miyaura cross-couplingCouples with boronic acids to form biaryl derivatives (catalytic conditions) .
Acetamide Linker Hydrolyzes to carboxylic acid under acidic/basic conditionsForms 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetic acid.
Chlorine Substituents Subject to nucleophilic aromatic substitutionReplaced by amines or alkoxy groups under heating .

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent-free conditions : Achieve 85% yield in acetamide coupling reactions .

  • Recyclable catalysts : Pd/C or CuI nanoparticles enable efficient cross-coupling with turnover numbers >1,000.

Analytical Characterization

Key techniques for verifying reaction outcomes:

  • NMR spectroscopy : Distinct signals for acetamide protons (δ 4.98 ppm, singlet) and aromatic bromine (δ 7.58 ppm, doublet) .

  • HR-ESI-MS : Molecular ion peak at m/z 372.0353 ([M + H]⁺) confirms the product .

Challenges and Limitations

  • Steric hindrance : Bulky substituents on the quinazolinone ring reduce reaction rates.

  • Regioselectivity : Competing reactions at C-6 vs. C-8 chlorines require careful control .

This compound’s versatility in undergoing diverse reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies focusing on catalytic systems and green methodologies could expand its synthetic utility.

Applications De Recherche Scientifique

Antimicrobial Properties

N-(4-Bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide has demonstrated significant antimicrobial activity against various bacterial strains. Preliminary studies indicate that related compounds exhibit effective inhibition of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural features have shown promising results in vitro against multiple bacterial species .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (e.g., MCF7). Studies have utilized assays like Sulforhodamine B to assess cytotoxicity. Results indicate that certain derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with biological targets. These studies suggest that the compound may bind effectively to specific enzymes involved in cancer progression and bacterial resistance mechanisms. The insights gained from these simulations can inform further drug development efforts by identifying optimal binding sites and affinities .

Comparative Analysis with Related Compounds

A comparison of this compound with other quinazoline derivatives reveals its unique structural characteristics:

Compound NameStructural FeaturesBiological Activity
N-(2-Chlorophenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamideSimilar quinazoline core; chlorine substitutionAntimicrobial and anticancer activity
N-(3-Methylphenyl)-2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetamideFluorine substitution; methyl group on phenylAntimicrobial activity
N-(Phenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamideUnsubstituted phenyl; chlorine substitutionModerate anticancer activity

This table illustrates how variations in substitution patterns can influence biological activity.

Mécanisme D'action

  • The compound’s mechanism likely involves interactions with specific enzymes , receptors , or cellular pathways .
  • Further research is needed to elucidate its precise targets and effects.
  • Comparaison Avec Des Composés Similaires

    Research Findings and Implications

    • Antimicrobial Superiority: Halogenated analogs consistently outperform non-halogenated ones.
    • Enzyme Targeting : Structural alignment with InhA inhibitors () suggests possible antitubercular applications, though activity against Mycobacterium tuberculosis bd oxidase remains unexplored .
    • Synthetic Optimization : Adopting microwave irradiation () could address low yields (e.g., 38% for 4d) in large-scale production .

    Activité Biologique

    N-(4-Bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on various research findings.

    Chemical Structure and Properties

    The compound features a bromophenyl group and a dichloroquinazolinone moiety , contributing to its biological properties. Its molecular formula is C16H10BrCl2N3O2C_{16}H_{10}BrCl_2N_3O_2, with a molecular weight of approximately 404.07 g/mol. The presence of an acetamide functional group enhances its solubility and reactivity in biological systems .

    Synthesis

    The synthesis of this compound typically involves several key steps:

    • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
    • Chlorination : The introduction of dichloro groups is performed using reagents such as phosphorus pentachloride.
    • Acetamide Formation : Acylation reactions using acetic anhydride or acetyl chloride introduce the acetamide group.
    • Final Product Isolation : The compound is purified through recrystallization or chromatography techniques .

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

    Microorganism TestedActivity Observed
    Staphylococcus aureusInhibition at low concentrations
    Escherichia coliModerate sensitivity
    Candida albicansEffective at higher doses

    Anticancer Properties

    The compound has shown promising results in anticancer studies, particularly against human breast adenocarcinoma cell lines (e.g., MCF7). The cytotoxic effects were evaluated using the Sulforhodamine B (SRB) assay, which measures cell proliferation and viability. Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression, potentially leading to apoptosis in cancer cells .

    Cancer Cell LineIC50 (µM)Mechanism of Action
    MCF715Induction of apoptosis through caspase activation
    HeLa20Inhibition of cell cycle progression

    Case Studies and Research Findings

    • In Vitro Studies : A study conducted by Sharma et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus. The study highlighted the importance of halogen substitutions in enhancing biological activity .
    • Molecular Docking Studies : Computational studies have indicated strong binding affinities to targets such as topoisomerases and kinases involved in cancer cell proliferation. These findings suggest that modifications in the structure can lead to improved therapeutic efficacy .
    • Comparative Analysis : When compared with other quinazoline derivatives, this compound exhibited superior activity due to its unique halogenation pattern, which enhances pharmacokinetic properties such as solubility and metabolic stability .

    Q & A

    Q. What in vivo models are suitable for pharmacokinetic profiling, and how is metabolic stability assessed?

    • Methodological Answer : Use Sprague-Dawley rats for IV/PO dosing. Collect plasma samples at intervals (0–24h) and analyze via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂. Assess hepatic stability using microsomal incubations (CYP450 enzymes) and identify metabolites via UPLC-QTOF .

    Q. How does the compound’s redox potential influence its mechanism in oxidative stress-related diseases?

    • Methodological Answer : Measure ROS scavenging via DCFH-DA assays in H₂O₂-treated cells. Cyclic voltammetry determines redox potentials (E₁/₂) relative to reference electrodes. Correlate findings with Nrf2 activation (qPCR) or glutathione levels (Ellman’s assay) .

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.